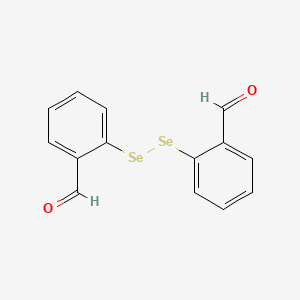

Bis(ortho-formylphenyl)diselenide

描述

Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium chemistry, the study of compounds containing carbon-selenium bonds, has evolved from a niche field into a significant area of contemporary chemical research. rsc.org Initially hampered by the toxicity and unpleasant odor of early examples, the field has grown exponentially over the past few decades. rsc.org This surge is driven by the unique reactivity and diverse applications of organoselenium compounds in organic synthesis, materials science, and medicinal chemistry. rsc.orgnih.gov

In organic synthesis, organoselenium reagents are valued for their versatility, acting as nucleophiles, electrophiles, and radical precursors. nih.govnih.gov They facilitate a range of synthetic transformations, often under mild conditions, including oxidations, cyclizations, and the stereoselective formation of functionalized alkenes. nih.govwikipedia.org The C-Se bond is weaker than the C-S bond, which contributes to the unique reactivity of selenides and diselenides. wikipedia.org A notable example is the selenoxide elimination reaction, a cornerstone of synthetic methodology that is favored over its sulfur analog. nih.govwikipedia.org

The biological relevance of selenium, particularly the discovery of selenocysteine (B57510) as a crucial component of antioxidant enzymes like glutathione (B108866) peroxidase (GPx), has spurred extensive investigation into the medicinal properties of synthetic organoselenium compounds. rsc.orgnih.gov Many have been developed as mimics of GPx, exhibiting potent antioxidant properties by detoxifying reactive oxygen species (ROS). nih.govresearchgate.net This has led to the exploration of their potential as therapeutic agents for conditions linked to oxidative stress, including cancer, neurodegenerative diseases, and inflammatory disorders. nih.govresearchgate.netmdpi.com Furthermore, organoselenium compounds are utilized as catalysts, fluorescent probes for bioactive molecules, and precursors for advanced materials. nih.govnih.gov

Overview of the Diformylphenyl Diselenide Class

Within the vast family of organoselenium compounds, diaryl diselenides (R-Se-Se-R) represent a fundamentally important and shelf-stable subclass. wikipedia.org They serve as key precursors to more reactive organoselenium species such as selenols and selanyl (B1231334) halides. rsc.orgwikipedia.org The diformylphenyl diselenide class, characterized by the presence of two formyl (-CHO) groups on the phenyl rings, combines the intrinsic properties of the diselenide linkage with the reactive potential of aldehyde functionalities.

Bis(ortho-formylphenyl)diselenide is a prime example of this class. The two ortho-formyl groups act as crucial synthetic handles, enabling further molecular elaboration through reactions typical of aldehydes, most notably condensation reactions with amines. This dual reactivity makes compounds of this class valuable building blocks for constructing complex, larger molecules. The diselenide bond can be readily cleaved under reductive or oxidative conditions, while the formyl groups provide sites for cyclization and derivatization, leading to the synthesis of novel macrocycles, Schiff bases, and heterocyclic systems. researchgate.net

The strategic placement of the formyl groups allows for the design of intricate molecular architectures. For instance, the condensation of a diformylphenyl diselenide with a diamine can lead to the formation of [2+2] macrocyclic Schiff bases, demonstrating their utility in supramolecular chemistry without the need for a metal template. researchgate.net

Research Landscape of this compound: A Retrospective Analysis

Research into this compound, also known as 2,2'-diselanediyldibenzaldehyde, has primarily focused on its role as a versatile precursor for more complex, functional molecules. nih.gov Its synthesis has been achieved through several routes. One reported method involves the reaction of ortho-chlorobenzaldehyde with sodium diselenide. ibs.re.kr Another approach utilizes ortholithiation methodology, where an o-lithiobenzaldehyde acetal (B89532) reacts with a selenium source, followed by hydrolysis to yield the target compound. researchgate.net

A significant area of application for this compound is in the synthesis of selenium-containing fluorescent probes for the detection of biologically relevant species, particularly reactive oxygen species (ROS). nih.gov

BODIPY Probes: In 2014, it was used to synthesize the first diselenide-based BODIPY probe. The probe was created by reacting this compound with 2,4-dimethylpyrrole. nih.govacs.org This sensor showed a fluorescent response to superoxide (B77818) radicals. acs.org

DPP-Based Probes: The compound has also been reacted with 5-amino-3-methyl-1-phenylpyrazole under microwave irradiation to create a dipyrazolopyridine (DPP) based probe containing a diselenide bridge. ibs.re.krnih.gov This probe demonstrated high selectivity for detecting hypochlorite (B82951) in living cancer cells, highlighting its potential in chemical biology and disease diagnostics. ibs.re.kr

Beyond fluorescent sensors, this compound is a key starting material in macrocycle synthesis. Its condensation with various amines, such as diethylenetriamine, has been shown to yield large, 28-membered selenium-containing macrocyclic ligands through metal-free dimerization. researchgate.net This showcases its utility in constructing sophisticated host molecules for potential applications in coordination chemistry and sensing.

属性

分子式 |

C14H10O2Se2 |

|---|---|

分子量 |

368.2 g/mol |

IUPAC 名称 |

2-[(2-formylphenyl)diselanyl]benzaldehyde |

InChI |

InChI=1S/C14H10O2Se2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-10H |

InChI 键 |

HBSDICMOMPHTAL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C=O)[Se][Se]C2=CC=CC=C2C=O |

产品来源 |

United States |

Synthetic Methodologies for Bis Ortho Formylphenyl Diselenide and Its Derivatives

Direct Synthesis Strategies of Bis(ortho-formylphenyl)diselenide

The direct synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the aryl-selenium bond.

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings. In the context of synthesizing aryl diselenides, this strategy involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching with an appropriate selenium electrophile. While the direct synthesis of this compound via this method is not extensively detailed in the literature, the synthesis of the related bis(o-formylphenyl) selenide (B1212193) has been accomplished using an ortho-lithiation approach. researchgate.net This reaction proceeds via the lithiation of a protected benzaldehyde (B42025) derivative, followed by reaction with a selenium-containing electrophile.

A general representation of this strategy, adapted for the synthesis of diselenides, would involve the following steps:

Protection of the aldehyde functionality of an ortho-substituted benzaldehyde to prevent reaction with the organolithium reagent. Common protecting groups include acetals.

Ortho-lithiation of the protected aryl ring using a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA).

Reaction of the resulting aryllithium species with an elemental selenium source, which upon oxidation, would yield the diselenide linkage.

This methodology offers a versatile entry to specifically substituted aryl diselenides, contingent on the availability of the corresponding aryl precursors and the compatibility of the functional groups with the strong basic conditions.

A more common and direct method for the synthesis of symmetrical diaryl diselenides involves the reaction of an aryl halide or a diazonium salt with a diselenide precursor, typically disodium (B8443419) diselenide (Na₂Se₂). Disodium diselenide is a versatile reagent that can be prepared in situ by the reduction of elemental selenium with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium hydride. researchgate.netresearchgate.net

The synthesis of this compound can be achieved by reacting an ortho-halobenzaldehyde, such as 2-bromobenzaldehyde, with disodium diselenide. The reaction proceeds via a nucleophilic substitution mechanism where the diselenide dianion displaces the halide on two molecules of the aryl halide to form the diselenide bond.

A key related synthesis is that of 2,2'-diselenobisbenzoic acid, which is prepared from anthranilic acid. nih.gov The process involves diazotization of anthranilic acid, followed by reaction with disodium diselenide. A similar pathway can be envisioned for the synthesis of this compound starting from 2-aminobenzaldehyde.

| Precursor | Reagent | Product | Reference |

| 2-Halobenzaldehyde | Disodium Diselenide (Na₂Se₂) | This compound | nih.gov |

| Anthranilic Acid | 1. NaNO₂, HCl2. Na₂Se₂ | 2,2'-Diselenobisbenzoic Acid | nih.gov |

Table 1: Synthesis of Diaryl Diselenides using Disodium Diselenide

Functionalization and Derivatization Pathways

The aldehyde functionalities and the diselenide bridge in this compound are reactive sites that allow for a range of functionalization and derivatization reactions, leading to more complex molecules with potential applications in coordination chemistry and materials science.

The selenium-selenium bond in diselenides is susceptible to cleavage by various reagents, including halogens and sulfuryl chloride, to form selenenyl halides. For instance, the reaction of diphenyl diselenide with chlorine or sulfuryl chloride yields benzeneselenenyl chloride. orgsyn.org Similarly, this compound can be treated with halogens (e.g., Cl₂, Br₂, I₂) to yield the corresponding 2-formylphenylselenenyl halide.

These selenenyl halides are versatile intermediates in organoselenium chemistry, capable of undergoing a variety of transformations, including addition reactions to alkenes and alkynes, and substitutions with various nucleophiles.

The presence of two aldehyde groups in this compound makes it an ideal precursor for the synthesis of Schiff base macrocycles and ligands through condensation reactions with primary diamines. These reactions typically involve the formation of two imine (C=N) bonds, leading to the formation of a macrocyclic ring that incorporates the diselenide moiety.

The size of the resulting macrocycle is dependent on the length of the diamine linker used. This [2+2] condensation, involving two molecules of the dialdehyde (B1249045) and two molecules of the diamine, has been shown to be an effective method for constructing large, selenium-containing macrocyclic frameworks. researchgate.net These macrocycles are of significant interest for their ability to act as ligands for a variety of metal ions.

| Dialdehyde Precursor | Diamine | Product Type | Reference |

| Bis(o-formylphenyl) chalcogenides | Various diamines | [2+2] Macrocyclic Azomethines | researchgate.net |

| 1,6-Bis(2-formylphenyl)hexane | 2,6-Diaminopyridine | Macrocyclic Schiff Base | researchgate.net |

| 2-Methoxybenzaldehyde and Benzidine | - | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine | scirp.org |

Table 2: Examples of Schiff Base Macrocycle Formation

A significant advantage of the condensation reactions involving this compound and its tellurium analogues is that they can often proceed efficiently without the need for a metal ion template. researchgate.net This metal-free or template-free approach to macrocyclization is highly desirable as it simplifies the synthesis and purification of the macrocyclic ligands.

The successful formation of these macrocycles in the absence of a templating agent is attributed to the conformational preorganization provided by the chalcogen atom in the dialdehyde precursor. The stabilization of the resulting macrocyclic structure, in some cases through intramolecular interactions, facilitates the cyclization process, leading to high yields of the desired product. This has enabled the synthesis of the first examples of Schiff base macrocycles that incorporate selenium or tellurium atoms within the ring structure. researchgate.net

Condensation Reactions for Schiff Base Macrocycles and Ligands

Template-Assisted Synthesis of Macrocycles

The synthesis of complex macrocyclic structures incorporating selenium can be effectively guided by the use of a template ion. A notable example is the synthesis of novel cryptands derived from bis(o-formylphenyl) selenide, a closely related precursor to the diselenide. In a key reaction, bis(o-formylphenyl) selenide undergoes condensation with tris(2-aminoethyl)amine (B1216632) (tren) in the presence of a cesium ion, which acts as a template. researchgate.net This templating effect facilitates the formation of a [C54H54N8Se3] cryptand. researchgate.net A similar strategy is employed to create a tellurium-containing analogue, [C54H54N8Te3], by using bis(o-formylphenyl) telluride as the starting material, again with a cesium ion template. researchgate.net This method highlights the efficacy of ion-directed synthesis in overcoming the statistical challenges of forming complex, multi-component macrostructures.

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful pathway to construct heterocyclic systems from diselenide precursors. While direct examples for this compound are specific, closely related derivatives demonstrate this principle effectively. For instance, the reaction of bis(2-acetylphenyl)diselenide with benzylamine (B48309) results in an air-sensitive condensation product. researchgate.net This intermediate undergoes a rapid and unexpected oxidative intramolecular cyclization, providing a convenient route to 3-amino substituted benzo[b]selenophenes. researchgate.net This transformation underscores how the selenium-selenium bond can be cleaved under reaction conditions to facilitate the formation of new ring systems. Further research has shown that intramolecular Se⋯N interactions in derivatives like bis[2-(dimethylaminomethyl)phenyl] diselenide can influence their structure and reactivity, forming stable five-membered chelate rings. scispace.com

Oxidation Reactions and Related Products

The selenium atoms in this compound and its derivatives are susceptible to oxidation, leading to a variety of products with higher oxidation states for selenium. The reaction of the related bis[(2-dimethylaminomethyl)phenyl] diselenide with stoichiometric amounts of halogens like bromine and iodine results in the facile cleavage of the Se-Se bond to form the corresponding arylselenium halides (RSeBr and RSeI). scispace.comcapes.gov.br When an excess of bromine is used, the reaction proceeds further to yield the arylselenium tribromide (RSeBr3), a compound where the selenium atom is in a higher oxidation state. scispace.comcapes.gov.br However, a similar reaction with an excess of iodine does not produce the triiodide, yielding only the arylselenium iodide. scispace.comcapes.gov.br

Furthermore, oxidation of derivatives with modified scaffolds, such as bis(o-formylcyclohex-1-ene)selenide, can lead to the formation of spiroselenuranes, demonstrating that the formyl groups can participate in subsequent transformations following oxidation at the selenium center. researchgate.net

Synthesis of Derivatives with Modified Aromatic Scaffolds

The core aromatic structure of this compound can be modified to create a range of derivatives with different properties and reactivities. One approach involves altering the aromatic backbone entirely. For example, a derivative with a cyclohexene-fused scaffold, di-(2-formylcyclohex-1-ene)diselenide, has been synthesized by reacting β-chlorocyclohexenal with disodium diselenide. researchgate.net

More complex aromatic scaffolds have also been incorporated. A diselenide featuring a terphenyl backbone was synthesized starting from 2,6-dichlorophenyllithium, which was reacted with 4-CH3C6H4MgBr and then elemental selenium powder to yield the target diaryl diselenide. researchgate.net Another synthetic strategy, the Suzuki-Miyaura cross-coupling reaction, has been used to create a dialdehyde with a p,p'-terphenyl unit, which serves as a precursor for new macrocycles. lew.ro These examples demonstrate the modularity of the synthesis, allowing for the incorporation of diverse aromatic systems to tune the final properties of the diselenide derivatives.

Structural Elucidation and Advanced Characterization Techniques

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been an indispensable tool for unequivocally determining the three-dimensional structure of bis(ortho-formylphenyl)diselenide and its derivatives, providing profound insights into their molecular and supramolecular architecture.

The two phenyl rings are not coplanar with the C-Se-Se-C plane, and the formyl groups are positioned ortho to the selenium atoms. The orientation of the formyl groups relative to the selenium atoms can vary, influencing the intramolecular interactions. Intramolecular Se···O interactions are a noteworthy feature, with the distance between the selenium and the oxygen of the formyl group being shorter than the sum of their van der Waals radii, suggesting a stabilizing interaction.

Table 1: Selected Bond Lengths and Angles for this compound

| Parameter | Value |

|---|---|

| Se-Se Bond Length | ~2.36 Å |

| Se-C Bond Length | ~1.93 Å |

| C-Se-Se Bond Angle | ~103.5° |

In the solid state, molecules of this compound are organized into complex supramolecular structures through a network of weak intermolecular interactions. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The primary intermolecular forces observed include C–H···O hydrogen bonds, where the hydrogen atoms of the phenyl rings interact with the oxygen atoms of the formyl groups of adjacent molecules.

The cleavage of the Se-Se bond in this compound can lead to the formation of selenenyl derivatives, such as 2-formylphenylselenenyl selenocyanate (B1200272). The structural characterization of these derivatives provides insight into the reactivity of the parent diselenide. Single-crystal X-ray diffraction analysis of 2-formylphenylselenenyl selenocyanate reveals the presence of a Se-SeCN moiety. The geometry around the selenium atom is influenced by the presence of the electron-withdrawing selenocyanate group. The crystal structure of this derivative is also stabilized by a network of intermolecular interactions, including C–H···N and C–H···O hydrogen bonds, as well as Se···O and Se···N chalcogen bonds.

This compound serves as a precursor for the synthesis of selenium-containing Schiff base macrocycles. These macrocycles are typically formed through the condensation reaction of the formyl groups with diamines. The resulting macrocyclic ligands possess multiple donor atoms (N, O, and Se) and can coordinate with various metal ions to form stable complexes.

Advanced Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are fundamental in characterizing the structure and dynamics of this compound and its derivatives in solution.

¹H, ¹³C, and ⁷⁷Se NMR spectroscopy provide complementary information for the structural elucidation of these selenium compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons and the formyl proton. The chemical shift of the formyl proton is typically observed in the downfield region (around 10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons exhibit a complex splitting pattern due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the formyl group gives a characteristic signal at a low field (around 190 ppm). The chemical shifts of the aromatic carbons are also observed in the expected regions.

⁷⁷Se NMR Spectroscopy: ⁷⁷Se NMR is a powerful technique for directly probing the selenium environment. The chemical shift of the selenium nucleus is highly sensitive to its chemical environment, including the nature of the substituents and the oxidation state. For this compound, the ⁷⁷Se NMR chemical shift is typically observed around 460-470 ppm (relative to diphenyl diselenide). Upon formation of derivatives, such as selenenyl halides or selenocyanates, a significant change in the ⁷⁷Se chemical shift is observed, providing evidence for the chemical transformation.

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H (CHO) | ~10.0 |

| ¹³C (C=O) | ~190.0 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental in elucidating the structural features of this compound. IR spectroscopy probes the vibrational modes of functional groups, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups. A strong band anticipated in the region of 1700-1680 cm⁻¹ corresponds to the C=O stretching vibration of the aromatic aldehyde (formyl) group. The presence of the benzene (B151609) ring is typically confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range and aromatic C-H stretching vibrations appearing above 3000 cm⁻¹. The C-H bond of the aldehyde group usually shows stretching vibrations between 2850 and 2750 cm⁻¹. The diselenide (Se-Se) bond vibration is expected to appear in the far-IR region, typically at very low wavenumbers.

Table 1: Expected Infrared (IR) Absorption Data for this compound

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Benzene Ring |

| 2850 - 2750 | Aldehyde C-H Stretch | Formyl Group |

| 1700 - 1680 | C=O Stretch | Formyl Group |

| 1600 - 1450 | Aromatic C=C Stretch | Benzene Ring |

| < 400 | Se-Se Stretch | Diselenide Bridge |

The electronic absorption profile of this compound, as determined by UV-Vis spectroscopy, is characterized by transitions involving its aromatic and selenium-containing chromophores. nih.gov The spectrum is expected to show intense absorption bands in the UV region corresponding to π → π* transitions within the aromatic rings. A lower intensity band, often observed at longer wavelengths, can be attributed to the n → π* transition of the carbonyl (C=O) group's non-bonding electrons. The diselenide linkage also contributes to the electronic spectrum, with a characteristic broad, weaker absorption band at longer wavelengths resulting from the excitation of non-bonding electrons on the selenium atoms.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| Expected Wavelength Range (nm) | Electronic Transition | Chromophore |

|---|---|---|

| 240 - 280 | π → π* | Aromatic Ring |

| 300 - 350 | n → π* | Carbonyl Group (C=O) |

| 350 - 450 | n → σ* | Diselenide Bridge (Se-Se) |

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and investigating the fragmentation patterns of compounds like this compound. The compound has a calculated monoisotopic mass of approximately 369.90 Da. nih.gov

In a typical positive-ion mode ESI-MS experiment, the molecule would be expected to be observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 370.91. Given the natural isotopic distribution of selenium, this peak would be accompanied by a characteristic isotopic pattern that serves as a definitive signature for a selenium-containing compound.

Collision-induced dissociation (CID) of the parent ion can provide valuable structural information. The Se-Se bond is relatively weak and represents a likely site for initial fragmentation. Cleavage of this bond would result in the formation of a selanyl-radical cation or a related fragment, providing direct evidence for the diselenide linkage.

Table 3: Predicted ESI-MS Data for this compound

| m/z (Predicted) | Ion/Fragment | Description |

|---|---|---|

| ~370.91 | [C₁₄H₁₁O₂Se₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| ~185.95 | [C₇H₅OSe]⁺ | Fragment from Se-Se bond cleavage |

Surface and Topological Analysis

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a sophisticated computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique partitions the crystal space into regions defined by the electron distribution of individual molecules, creating a unique surface for each molecule that reflects its immediate crystalline environment. mdpi.com

The Hirshfeld surface can be mapped with various properties, most commonly the normalized contact distance (d_norm). The d_norm surface uses a red-white-blue color scheme: red spots indicate intermolecular contacts that are shorter than the van der Waals radii sum and represent the strongest interactions, white areas denote contacts around the van der Waals separation, and blue regions signify longer contacts. mdpi.com For this compound, prominent red areas would be expected near the oxygen and hydrogen atoms of the formyl groups, indicating potential C-H···O hydrogen bonds that play a crucial role in the crystal packing.

Derived from the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of all intermolecular interactions. crystalexplorer.netnih.gov These plots represent the frequency of different combinations of dₑ (the distance from the surface to the nearest nucleus external to the surface) and dᵢ (the distance to the nearest nucleus internal to the surface). nih.gov The plot is a unique "fingerprint" of the molecule's packing environment. crystalexplorer.net

For this compound, the fingerprint plot is expected to be dominated by several key interactions. H···H contacts, arising from the numerous hydrogen atoms on the aromatic rings, would likely constitute the largest percentage of the surface. nih.gov O···H/H···O interactions, corresponding to the aforementioned C-H···O bonds, would appear as distinct "wings" on the plot. C···H/H···C contacts, representing π-interactions involving the aromatic rings, would also make a significant contribution. Weaker contacts, such as Se···H or Se···O, may also be present, providing further insight into the role of the selenium atoms in the crystal packing.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40 - 50% | General van der Waals forces between hydrogen atoms |

| O···H / H···O | ~20 - 30% | Corresponds to C-H···O hydrogen bonding |

| C···H / H···C | ~15 - 25% | Aromatic stacking and C-H···π interactions |

| Se···H / H···Se | ~1 - 5% | Weaker contacts involving the selenium atoms |

| Se···O / O···Se | ~1 - 5% | Interactions between selenium and formyl oxygen atoms |

Theoretical and Computational Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex molecules. It provides a balance between accuracy and computational cost, making it well-suited for studying organoselenium compounds.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For bis(ortho-formylphenyl)diselenide and related structures, geometry optimization helps in understanding their conformational landscape.

Computational studies on similar diformyl systems have indicated that the anti,anti conformer, where both formyl oxygen atoms point away from the selenium atom, is the most stable arrangement. iucr.org This preference is significant as it influences the potential for intramolecular interactions. In a derivative of bis(o-formylphenyl)diselenide, a syn conformation around the Se-Se bridge was observed, with a C-Se-Se-C torsion angle of -88.9(3)°. iucr.orgiucr.org This conformation is thought to be influenced by the repulsion between the 4p lone pairs on the selenium atoms. iucr.orgiucr.org

The crystal structure of bis(2-formylphenyl)diselenide has been determined, providing experimental data that can be compared with computational results. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Bis(2-formylphenyl)diselenide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 7.9969(4) |

| b (Å) | 20.8794(12) |

| c (Å) | 15.8307(13) |

| Z | 8 |

Source: researchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. iucr.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. iucr.org

For a spiro bicyclic diselenide derivative formed from the condensation of rhodamine B hydrazide with bis(o-formylphenyl)diselenide, DFT calculations at the B3LYP/6–31G(d) level of theory have been performed. iucr.org These calculations provide valuable insights into the electronic nature of a system closely related to the parent diselenide.

Table 2: Frontier Molecular Orbital Energies for a Bis(o-formylphenyl)diselenide Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.0048 |

| ELUMO | -1.2512 |

| Energy Gap (ΔE) | 3.7536 |

Source: iucr.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. iucr.org

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. acs.orgacs.org The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

In the MEP analysis of a derivative of bis(o-formylphenyl)diselenide, the electrostatic potential was found to range from -0.0833 to +0.0321 atomic units (a.u.). iucr.org The color-coding in MEP maps typically follows the order of red < yellow < green < blue, where red indicates electron-rich regions (negative potential) and blue signifies electron-deficient regions (positive potential). iucr.org For this derivative, the negative potential was concentrated around the carbonyl groups, suggesting these are likely sites for nucleophilic attack. Conversely, the positive potential was located on the hydrogen atoms, marking them as potential electrophilic sites. iucr.org

A significant feature of organoselenium compounds is the potential for intramolecular non-bonding interactions, which can influence their structure and reactivity. In this compound, the proximity of the formyl oxygen to the selenium atom allows for a potential Se···O interaction.

X-ray crystallographic studies have confirmed the presence of a strong Se···O intramolecular interaction in bis(2-formylphenyl)diselenide. researchgate.netresearchgate.net This interaction is strong enough to consider the geometry around the selenium atom as T-shaped. researchgate.netresearchgate.net The observed Se···O distances are in the range of 2.720–2.751 Å, which is significantly shorter than the sum of the van der Waals radii of selenium and oxygen (3.42 Å), indicating a substantial interaction. Computational studies at the B3LYP level of theory also predict that the most stable conformer maintains this Se···O interaction. The presence of such interactions can be crucial for the stability of the molecule and can influence its biological activity. While strong Se···O interactions are observed in bis(2-formylphenyl)diselenide, it has been noted that moderate interactions of this type may be more conducive to certain biological activities, such as glutathione (B108866) peroxidase-like activity.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles from Bis(ortho-formylphenyl)diselenide Precursors

This compound serves as a foundational building block for a variety of multidentate ligands. Its two ortho-formyl groups are readily available for Schiff base condensation reactions with a range of diamines. This modularity allows for the systematic design of ligands with varying cavity sizes, flexibilities, and donor atom combinations. For instance, condensation with simple diamines like ethylenediamine (B42938) leads to the formation of selenasalen-type ligands, which are selenium analogues of the well-known salen ligands. rsc.orgrsc.org These ligands possess an N2Se2 donor set, creating a specific coordination environment for metal ions.

The strategic choice of the diamine linker is a key principle in ligand design. By employing longer or more rigid diamines, chemists can construct larger macrocyclic structures. For example, the [2+2] condensation of bis(o-formylphenyl) selenide (B1212193) with specific diamines can yield 28-membered macrocyclic ligands without the need for a metal template. researchgate.net This highlights the inherent templating effect of the diselenide precursor itself, guiding the formation of these larger, more complex structures. The resulting macrocycles can encapsulate metal ions, leading to the formation of unique host-guest systems.

Metal Complexation Reactions

The interaction of this compound and its derivatives with metal ions gives rise to a rich variety of coordination complexes. The nature of these reactions and the resulting products are highly dependent on the metal's identity, its oxidation state, and the reaction conditions.

Oxidative Addition to Low-Valent Metal Centers (Ni(0), Pd(0), Pt(0))

A significant pathway for the complexation of this compound involves the oxidative addition of the Se-Se bond to low-valent Group 10 metal centers. rsc.orgrsc.org In this process, the metal center, initially in a zero-valent state (Ni(0), Pd(0), or Pt(0)), cleaves the diselenide bond and is itself oxidized to a +2 state. rsc.orgrsc.orgwikipedia.org This reaction results in the formation of two metal-selenium bonds, with the selenium atoms acting as selenolate (ArSe⁻) ligands. rsc.orgrsc.org This method provides a mild and efficient route to synthesize chalcogenolato-metal complexes. rsc.org

Notably, this oxidative addition can be performed in a one-pot, three-component synthesis. By reacting the diselenide with the low-valent metal in the presence of a diamine, such as ethylenediamine, neutral thiasalen or selenasalen metal(II) complexes are formed in situ. rsc.org The initial oxidative addition is followed by the Schiff base condensation of the formyl groups with the diamine, directly yielding the final coordinated complex. rsc.org

Formation of Neutral Thiasalen/Selenasalen Group 10 Metal(II) Complexes

The in situ formation of neutral thiasalen and selenasalen complexes with Ni(II), Pd(II), and Pt(II) is a powerful synthetic strategy. rsc.orgrsc.org The resulting complexes typically exhibit a square planar geometry around the metal center, a common coordination environment for d8 metal ions like Ni(II), Pd(II), and Pt(II). rsc.orgwikipedia.org X-ray crystallographic studies have confirmed this geometry for several of these complexes. rsc.org The stability of these complexes is enhanced by the chelate effect of the tetradentate selenasalen ligand.

The synthesis of these complexes directly from the diselenide precursor avoids the often-problematic isolation of the free selenasalen ligand, which can be unstable. This one-pot approach highlights the efficiency and elegance of using the metal center to template the ligand's formation.

Coordination with Other Transition Metal Ions (e.g., Co(II))

Beyond Group 10 metals, this compound and its derivatives form complexes with other transition metals. For example, cobalt(II) complexes with salen-type ligands, including their selenium analogues, are well-documented. mdpi.com The coordination environment around the cobalt(II) center in these complexes is often square planar, provided by the N2Se2 donor set of the selenasalen-type ligand. mdpi.com These complexes are of interest due to their potential catalytic activity and their ability to bind small molecules. mdpi.com The synthesis of such complexes can be achieved by reacting the pre-formed selenasalen ligand with a cobalt(II) salt or through a one-pot procedure similar to that used for the Group 10 metals. mdpi.com

Supramolecular Assemblies in Metal Complexes

The coordination of this compound-derived ligands to metal centers can lead to the formation of fascinating supramolecular architectures. rsc.orgnih.govbirmingham.ac.uk The geometry of the ligand and the coordination preferences of the metal ion play a crucial role in directing the self-assembly process.

Reactivity and Stability of Metal-Coordinated Species

The coordination of the selenasalen ligand to a metal center can significantly influence the reactivity and stability of the resulting complex. The metal can modulate the redox properties of the selenium atoms, and the ligand can, in turn, affect the catalytic activity of the metal.

The Se-C bond in some metal-coordinated selenide complexes can be susceptible to cleavage. For instance, the reaction of a diorgano selenide with a mercury(II) precursor can lead to the cleavage of a Se-C bond and the formation of a selenolate-bridged dimercurated complex. nih.gov This demonstrates that the reactivity of the coordinated ligand can be altered by the nature of the metal ion.

Catalytic and Organic Synthesis Applications

Role as a Precursor in Catalytic Systems

The utility of organoselenium compounds in catalysis is a subject of considerable research, with applications in both homogeneous and heterogeneous systems. rsc.org These compounds are valued for their unique redox properties and have been incorporated into ligands for a wide array of catalytic transformations. rsc.orgresearchgate.net

While organoselenium ligands have been successfully used to design various heterogeneous and nanocatalytic systems for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, the specific application of Bis(ortho-formylphenyl)diselenide as a precursor for a heterogeneous catalyst aimed at synthesizing other diselenide compounds is not extensively detailed in available literature. rsc.org The development of solid-supported catalysts from organoselenium compounds is an active field, but specific examples originating from this particular dialdehyde (B1249045) are not prominently reported. rsc.orgresearchgate.net

Applications in Schiff Base Formation and Subsequent Synthetic Transformations

A significant application of this compound in organic synthesis is its use as a key building block for the creation of complex Schiff base macrocycles. researchgate.net Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. chemijournal.comresearchgate.netnih.gov

The two aldehyde functional groups of this compound allow it to undergo a [2+2] dipodal condensation reaction with primary diamines. This reaction, often carried out without the need for a metal-ion template, provides a high-yield, one-step route to novel selenium-containing macrocyclic Schiff base ligands. researchgate.net The reaction proceeds efficiently at ambient temperature in a solvent such as acetonitrile (B52724) (CH₃CN), yielding large, 28-membered macrocyclic azomethines. researchgate.net

| Reactant 1 | Reactant 2 (Diamine) | Reaction Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|

| This compound | Various Primary Diamines | CH₃CN, Ambient Temperature, 24h | [2+2] Macrocyclic Azomethine | 32-91% | researchgate.net |

| This compound | Diethylenetriamine | - | Novel Macrocyclic Ligand ([C₃₆H₃₈N₆Se₂]) | - | researchgate.net |

These macrocyclic Schiff bases are not merely synthetic endpoints. The imine bonds (C=N) within the macrocycle can be readily reduced in subsequent synthetic transformations. For instance, hydrogenation of the macrocycle leads to the corresponding saturated tetraazamacrocycle, offering a pathway to a different class of complex ligands with more conformational flexibility. researchgate.net This highlights the role of this compound as a versatile precursor for multi-step synthetic strategies.

Mechanistic Investigations of Catalytic Cycles Involving this compound Derivatives

The mechanism for the formation of Schiff bases is well-understood, proceeding via a nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon to form an unstable carbinolamine intermediate. chemijournal.comresearchgate.net This intermediate then undergoes dehydration, which is typically the rate-determining step and can be catalyzed by either acid or base, to yield the final imine product. chemijournal.com

In the specific case of derivatives formed from this compound, mechanistic investigations have revealed a crucial feature that directs the synthesis. The formation of [2+2] condensation products, rather than smaller cyclic compounds or polymers, is largely attributed to the presence of the selenium atoms. researchgate.net A key mechanistic aspect is the intramolecular interaction between the selenium atom and the nitrogen atom of the newly formed imine group (Se-N interaction). researchgate.net This interaction plays a critical role in stabilizing the macrocyclic structure, which in turn enhances its thermal and hydrolytic stability. researchgate.net This templating effect, guided by the selenium atom itself, permits the efficient, metal-free synthesis of these large, complex structures. While full catalytic cycles for these specific selenium macrocycles are not detailed, this intramolecular coordination is a fundamental mechanistic principle governing the formation and stability of these important derivatives.

Advanced Materials and Chemosensor Development

Integration into Functional Materials

The aldehyde functionalities of bis(ortho-formylphenyl)diselenide serve as versatile chemical handles for constructing advanced materials. These groups can readily participate in condensation reactions to form Schiff bases or be utilized in other covalent bond-forming reactions, enabling the incorporation of the diselenide moiety into polymers, macrocycles, and fluorescent probe backbones.

This compound is a key precursor in the synthesis of highly sensitive and selective fluorescent probes based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core. The synthesis typically involves a condensation reaction between the aldehyde groups of the diselenide and a pyrrole (B145914) derivative, followed by complexation with a boron source.

For instance, a pioneering diselenide-based BODIPY probe for detecting reactive oxygen species (ROS) was synthesized by reacting bis(o-formyl-phenyl)diselenide with 2,4-dimethylpyrrole. acs.org This reaction, carried out in dichloromethane (B109758) (DCM) with catalytic amounts of trifluoroacetic acid, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and subsequent treatment with triethylamine (B128534) and boron trifluoride etherate (BF₃·Et₂O), yields the target BODIPY probe. acs.org Similarly, other BODIPY-based probes have been synthesized from this compound for the selective detection of analytes like hypochlorite (B82951). nih.gov These probes leverage the intrinsic properties of the diselenide bond as the reactive site for detection. acs.orgnih.gov

Table 1: Synthesis of BODIPY Probes from this compound

| Precursor | Reagents | Product Type | Target Analyte(s) |

| Bis(o-formyl-phenyl)diselenide | 2,4-dimethylpyrrole, TFA, DDQ, Et₃N, BF₃·Et₂O | Diselenide-BODIPY Probe | Superoxide (B77818) (O₂•⁻) |

| Bis(o-formylphenyl)diselenide | DDQ, BF₃·Et₂O, Et₃N | BODIPY-based Probe | Hypochlorite (⁻OCl) |

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. nih.govyoutube.com this compound is a promising candidate for use as a functional organic linker in MOF synthesis. Its rigid structure and two formyl groups allow it to connect metal centers, building a stable, porous framework. youtube.com

The integration of the diselenide moiety into the MOF backbone could impart unique redox-active or catalytic properties to the material. The selenium atoms would be periodically distributed throughout the crystalline structure, creating active sites for catalysis or sensing applications. The functionalization of linkers is a key strategy for tuning the properties of MOFs, such as their affinity for adsorbing specific molecules like water or carbon dioxide. nih.govmdpi.com While the direct synthesis of a MOF using this compound as the primary linker is an area of ongoing research, the principles of MOF construction strongly support its potential. The condensation of this diselenide with various amines to form macrocyclic Schiff base ligands has been demonstrated, showcasing its utility as a structural building block. researchgate.net

Principles of Analyte Detection via Diselenide Functionality (e.g., Hydrogen Peroxide, Superoxide Species)

The diselenide bond is the active component for sensing specific analytes, particularly reactive oxygen species (ROS). The detection mechanism is based on the selective oxidation of the diselenide (-Se-Se-) bond by the target analyte.

Hydrogen Peroxide (H₂O₂): The reaction of a diselenide, such as diphenyl diselenide, with hydrogen peroxide leads to the cleavage of the Se-Se bond and the formation of the corresponding seleninic acid (PhSeO₂H). nih.gov This transformation from a diselenide to a more oxidized selenium species is the chemical basis for detection. Probes based on this chemistry have been developed for the sensitive detection of H₂O₂. nih.govacs.org

Superoxide (O₂•⁻): Superoxide, a key ROS in biological systems, readily oxidizes the diselenide moiety. acs.org In a diselenide-BODIPY probe, this oxidation of the selenium center triggers the sensor's response. acs.org

Other ROS/RNS: The diselenide functionality has also been incorporated into probes that can detect other reactive species such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). nih.govacs.org The underlying principle remains the oxidation of the selenium atom, which alters the electronic properties of the probe molecule. nih.gov The oxidized form of these probes can often be regenerated by reducing agents like glutathione (B108866), demonstrating potential for reversible sensing. nih.govacs.org

Chemoresponsive Behavior and Fluorescence Enhancement Mechanisms in Probes

Probes incorporating the this compound framework typically operate on a "turn-on" fluorescence mechanism. In their native state, the probes are non-fluorescent or weakly fluorescent. Upon reaction with the target analyte, a significant increase in fluorescence intensity is observed. rsc.org

The dominant mechanism for this fluorescence enhancement is the inhibition of Photoinduced Electron Transfer (PET). nih.govmdpi.com

Quenched State ("OFF"): In the unreacted probe, the electron-rich selenium atom of the diselenide moiety acts as an electron donor. Upon excitation of the fluorophore (e.g., BODIPY), an electron is transferred from the selenium to the excited fluorophore. This PET process provides a non-radiative pathway for the fluorophore to return to its ground state, effectively quenching its fluorescence. nih.govnih.gov

Fluorescent State ("ON"): When an analyte like H₂O₂ or superoxide oxidizes the selenium atom, its electron-donating ability is drastically reduced. acs.orgnih.gov The selenium is converted to a higher oxidation state, such as a selenoxide or seleninic acid. nih.govnih.gov This oxidation inhibits or completely blocks the PET process. With the PET pathway suppressed, the excited fluorophore can only return to the ground state via the emission of a photon, resulting in a strong "turn-on" fluorescence signal. nih.govnih.gov

This chemoresponsive behavior allows for the highly sensitive detection of analytes, with some diselenide-based probes achieving detection limits in the nanomolar range and exhibiting remarkable fluorescence enhancement, in some cases over 100-fold. rsc.orgnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The most significant academic contribution of Bis(ortho-formylphenyl)diselenide lies in its role as a precursor for the template-free synthesis of novel selenium-containing macrocyclic Schiff bases. nih.goviipseries.orgresearchgate.net The strategic placement of the formyl groups in the ortho position to the diselenide linkage allows for a [2+2] condensation reaction with various diamines, leading to the formation of large, well-defined macrocycles. nih.govresearchgate.net

A crucial aspect of these resulting macrocycles is the intramolecular interaction between the selenium and nitrogen atoms (Se-N). This interaction imparts significant thermodynamic and hydrolytic stability to the macrocyclic framework, a noteworthy feature for these types of compounds. nih.gov The ability to synthesize these complex structures without the need for a metal template is a significant synthetic advancement, offering a more efficient and versatile route to this class of macrocycles. nih.govresearchgate.net The synthesis and characterization of these selenium-containing macrocycles have been thoroughly documented, with techniques such as IR, NMR, and X-ray crystallography confirming their unique structures. nih.gov

Emerging Trends in this compound Research

While the initial focus of research on this compound was on the synthesis and characterization of the resulting macrocycles, several emerging trends are expanding the scope of its utility.

One of the most promising trends is the investigation of the biological activities of organoselenium compounds, including those derived from this compound. Organoselenium compounds, in general, have garnered attention for their potential as anticancer, antimicrobial, and antioxidant agents. researchgate.net Although specific studies on the biological activity of macrocycles derived directly from this compound are still developing, the broader interest in selenium-based therapeutic agents suggests a fertile ground for future research. The development of selenium nanoparticles from Schiff base candidates for enhanced anti-proliferative effects is a testament to this growing field. nih.gov

Another burgeoning area is the exploration of the catalytic applications of metal complexes of Schiff base macrocycles. Schiff base complexes are known to be effective catalysts in various organic transformations. mdpi.com The selenium-containing macrocycles derived from this compound, with their unique donor atom set and structural flexibility, are attractive candidates for the development of novel catalysts. Research into selenium-chelated ruthenium catalysts for olefin metathesis highlights the potential of selenium-containing ligands in catalysis. acs.org

Furthermore, the field of materials science offers new frontiers for these macrocyclic structures. The ability of similar organic macrocycles to form robust hydrogels and other functional materials is well-documented. documentsdelivered.com The unique properties of the selenium-containing macrocycles, such as their stability and potential for metal coordination, could be harnessed to create novel materials with applications in sensing, separation, or as components in supramolecular assemblies like metallacages. nih.govnih.gov

Future Avenues for Scholarly Inquiry and Methodology Development

The foundational work on this compound and its macrocyclic derivatives has laid the groundwork for numerous future research directions.

A significant area for future investigation is the systematic exploration of the coordination chemistry of the derived macrocycles with a wider range of metal ions. iipseries.orgresearchgate.net Understanding the binding behavior and the properties of the resulting metal complexes could lead to the development of new catalysts, magnetic materials, or diagnostic agents.

The development of new synthetic methodologies to create a greater diversity of macrocyclic and supramolecular structures from this compound is another important avenue. This could involve using different diamines or functionalizing the aromatic backbone to tune the properties of the resulting macrocycles. Computational tools for de novo macrocycle generation could aid in designing and prioritizing synthetic targets. nih.gov

Computational and theoretical studies on this compound and its derivatives are currently underexplored. rsc.org Density Functional Theory (DFT) calculations and other computational methods could provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these compounds. Such studies would complement experimental findings and guide the design of new molecules with desired functionalities.

Finally, a more focused investigation into the biological activities of the selenium-containing macrocycles is warranted. nih.govrsc.org Screening these compounds for a range of biological targets could uncover new therapeutic leads. The design and synthesis of selenium-containing nanoparticles from these macrocycles could also be a promising strategy to enhance their biological efficacy and targeted delivery. nih.gov

常见问题

Q. What are the established synthetic routes for Bis(ortho-formylphenyl)diselenide, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Reacting bis[(2-chlorocarbonyl)phenyl] diselenide with nucleophiles (e.g., morpholine, benzohydrazide) in solvents like CH₂Cl₂ or MeCN under basic conditions (K₂CO₃ or Et₃N) .

- Temperature and reaction time significantly affect yields. For example, compound 4a (2-OH substituent) achieves 92% yield after 96 hours, while 4c (4-OH) requires 120 hours for 73% yield due to steric/electronic effects .

- Methodological Tip : Optimize stoichiometry (e.g., 2.5 eq. morpholine) and monitor intermediates via TLC or NMR to adjust reaction parameters .

Q. How is structural characterization of this compound derivatives validated?

Validation relies on multi-technique approaches:

- IR spectroscopy : Confirms functional groups (e.g., Se–Se stretching at ~280 cm⁻¹, carbonyl peaks at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns substituent positions (e.g., aromatic protons in 4-OH derivatives show downfield shifts due to electron-withdrawing effects) .

- X-ray crystallography : Resolves Se–Se bond lengths (typically ~2.3 Å) and dihedral angles between phenyl rings .

- Methodological Tip : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities in complex derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound analogues?

- Experimental Design :

- Synthesize derivatives with varied substituents (e.g., 4d–j , 10f–g ) to assess structure-activity relationships (SAR) .

- Use standardized microbial assays (e.g., MIC determination against Candida albicans or Staphylococcus aureus) with positive controls (e.g., amphotericin B) .

- Data Contradiction Analysis : If activity varies unexpectedly, re-examine purity (HPLC) or test for synergistic effects with azoles .

Q. What mechanistic insights guide the reaction of this compound with bifunctional nucleophiles?

- The reaction proceeds via a tandem selenenylation-acylation pathway:

- Nucleophilic attack on Se–Se bonds forms selenolate intermediates.

- Acylation of adjacent carbonyl groups yields diselenides or cyclic benzisoselenazolones .

- Key Evidence : Isolation of intermediates (e.g., 2-(chloroseleno)benzoyl chloride 9 ) confirms the mechanism .

- Methodological Tip : Use kinetic studies (e.g., variable-temperature NMR) to resolve competing pathways in sterically hindered systems .

Q. How should researchers address contradictions in reported melting points or yields for derivatives?

Q. What strategies optimize the synthesis of novel benzisoselenazolone derivatives from this compound?

- Critical Parameters :

- Advanced Technique : Employ flow chemistry for heat-sensitive intermediates to improve reproducibility .

Methodological Frameworks for Research Design

How can the PICO framework be applied to formulate research questions on this compound?

- Population (P) : this compound derivatives.

- Intervention (I) : Structural modification (e.g., substituent addition).

- Comparison (C) : Activity vs. ebselen or other organoselenium benchmarks.

- Outcome (O) : Improved antimicrobial potency or reduced toxicity.

- Example : "Do 2-hydroxy-substituted derivatives (I) exhibit higher antifungal activity (O) than ebselen (C) against Aspergillus strains (P)?" .

How does the FINER criteria ensure rigorous research questions?

- Feasible : Confirm reagent availability (e.g., Na₂Se₂ for selenolation).

- Interesting : Explore understudied applications (e.g., antiviral activity).

- Novel : Focus on unreported derivatives (e.g., 10f–g ).

- Ethical : Adhere to safety protocols for selenium handling.

- Relevant : Align with trends in organoselenium medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。